(1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid
CAS No.: 2227801-86-5
Cat. No.: VC7559336
Molecular Formula: C10H8BrClO2
Molecular Weight: 275.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2227801-86-5 |
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Molecular Formula | C10H8BrClO2 |
Molecular Weight | 275.53 |
IUPAC Name | (1R,2R)-2-(3-bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C10H8BrClO2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14)/t8-,9+/m0/s1 |
Standard InChI Key | XYSWSBVFIXAGMB-DTWKUNHWSA-N |
SMILES | C1C(C1C(=O)O)C2=CC(=CC(=C2)Br)Cl |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s core structure features a cyclopropane ring fused to a 3-bromo-5-chlorophenyl group and a carboxylic acid moiety. Its molecular formula is C₁₀H₈BrClO₂, with a molecular weight of 275.52 g/mol . The (1R,2R) configuration imposes strict stereochemical constraints, influencing both reactivity and intermolecular interactions.
Key Structural Features:
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Cyclopropane Ring: The strained three-membered ring introduces significant angle distortion, enhancing reactivity in ring-opening reactions .
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Halogen Substituents: The meta-positioned bromine and chlorine atoms on the phenyl ring create an electron-deficient aromatic system, favoring electrophilic substitution at the para position relative to the halogens .
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Carboxylic Acid Group: The -COOH moiety enables salt formation, hydrogen bonding, and participation in condensation reactions .
Stereochemical Analysis
The (1R,2R) configuration dictates the spatial arrangement of substituents around the cyclopropane ring. X-ray crystallography of analogous cyclopropane carboxylates reveals that such stereochemistry stabilizes the molecule through intramolecular hydrogen bonding between the carboxylic acid and adjacent substituents . This configuration also impacts chiral recognition in biological systems, though specific studies on this compound remain limited .
Synthetic Methodologies
Decarboxylative Carbagermatranation
A pivotal synthetic route for cyclopropane carboxylates involves decarboxylative carbagermatranation, as demonstrated by Yang et al. . While their work focuses on tertiary cyclopropyl carbagermatranes, the methodology can be adapted for synthesizing stereodefined cyclopropane carboxylic acids:
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Substrate Preparation: α-Arylcyclopropane carboxylic acid esters (e.g., N-hydroxyphthalimide esters) are synthesized via activation with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
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Cross-Coupling: Zinc-mediated decarboxylation of the ester with a germanium bromide precursor yields the target cyclopropane derivative. For the (1R,2R) isomer, chiral auxiliaries or asymmetric catalysis may be required to enforce stereoselectivity .
Example Protocol (Adapted from ):
Step | Reagents/Conditions | Outcome |
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Esterification | NHPI, DCM, DCC, DMAP | Forms active ester intermediate |
Decarboxylation | Zn powder, Ge-Br1, argon atmosphere | Yields cyclopropane-germanium adduct |
Acid Hydrolysis | HCl (aq) | Liberates free carboxylic acid |
Alternative Approaches
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Cyclopropanation: Transition-metal-catalyzed cyclopropanation of styrene derivatives with dihalocarbenes could generate the cyclopropane ring, though stereocontrol remains challenging .
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Resolution Techniques: Kinetic resolution using chiral bases may separate (1R,2R) and (1S,2S) enantiomers from racemic mixtures .
Physicochemical Properties
Experimental Data
Property | Value/Description | Source |
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Molecular Weight | 275.52 g/mol | |
Density | Not reported | |
Solubility | Low in water; soluble in DCM, DMSO | |
Stability | Air-stable solid; decomposes above 200°C |
Spectroscopic Characterization
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